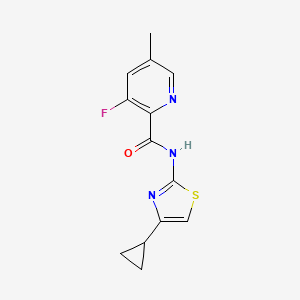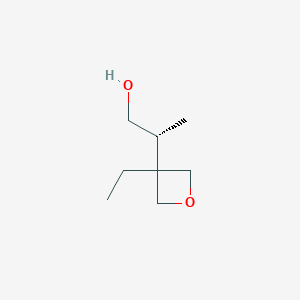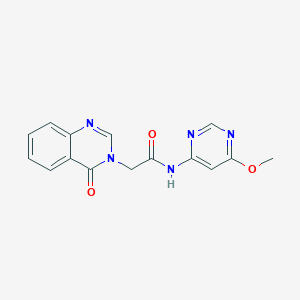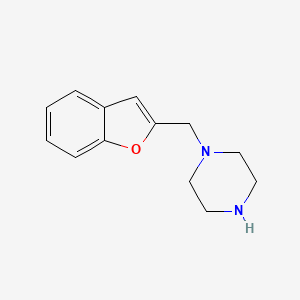![molecular formula C12H17ClN4O2 B2951656 4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide CAS No. 2415533-10-5](/img/structure/B2951656.png)
4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus. The compound’s structure features a pyrimidine ring substituted with a chlorine atom and an ethylpiperidine carboxamide moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as chlorinated pyrimidine derivatives.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where the pyrimidine derivative reacts with an ethylpiperidine precursor under controlled conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions, typically using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow systems, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: The compound has shown promise as a therapeutic agent for the treatment of type 2 diabetes mellitus by targeting specific receptors involved in glucose metabolism.
Industry: In the industrial sector, the compound is utilized in the development of new materials and chemical products with enhanced properties.
Mechanism of Action
The mechanism of action of 4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as G-protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. The compound acts as an agonist of GPR119, stimulating glucose-dependent insulin release from the pancreas and promoting the secretion of incretin hormones like glucagon-like peptide 1 (GLP-1) in the gastrointestinal tract. This dual mechanism of action contributes to improved glycemic control in individuals with type 2 diabetes mellitus .
Comparison with Similar Compounds
4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide can be compared with other similar compounds, particularly those targeting GPR119 or possessing similar structural features. Some of these compounds include:
BMS-903452: Another GPR119 agonist with a similar pyrimidine-based structure, known for its antidiabetic properties.
The uniqueness of this compound lies in its specific targeting of GPR119 and its potential for dual action in glucose metabolism, making it a promising candidate for the treatment of type 2 diabetes mellitus.
Properties
IUPAC Name |
4-(5-chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-2-14-12(18)17-5-3-10(4-6-17)19-11-15-7-9(13)8-16-11/h7-8,10H,2-6H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFLWWGDJQEBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951574.png)
![2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2951577.png)

![N-cyclohexyl-1-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2951582.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2951583.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid](/img/structure/B2951585.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2951588.png)


![1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2951591.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B2951596.png)
